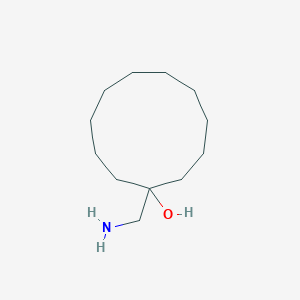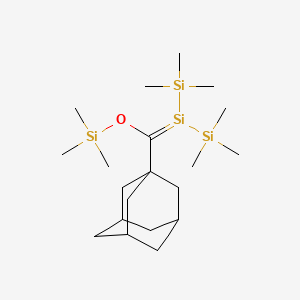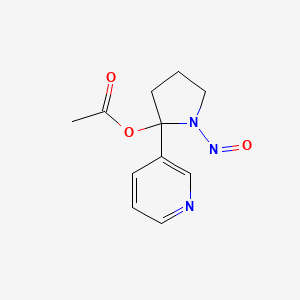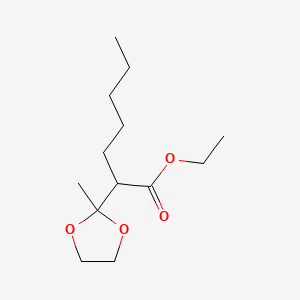
1,3-Dioxolane-2-acetic acid, 2-methyl-alpha-pentyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane-2-acetic acid, 2-methyl-alpha-pentyl-, ethyl ester: is a chemical compound with the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol . It is also known by other names such as Ethyl acetoacetate ethylene ketal and Ethyl 2-methyl-1,3-dioxolane-2-acetate . This compound is a colorless liquid with a strong, fruity, apple-like odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxolane-2-acetic acid, 2-methyl-alpha-pentyl-, ethyl ester can be synthesized through the acetalization of ethyl acetoacetate with ethylene glycol . The reaction typically involves the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the acetal . Common catalysts include toluenesulfonic acid, which is used in refluxing toluene, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxolane-2-acetic acid, 2-methyl-alpha-pentyl-, ethyl ester undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: 1,3-Dioxolane-2-acetic acid, 2-methyl-alpha-pentyl-, ethyl ester is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules .
Biology: In biological research, this compound is used as a reagent in the study of enzyme-catalyzed reactions and metabolic pathways .
Industry: In the industrial sector, it is used in the production of fragrances and flavors due to its fruity odor .
Mechanism of Action
The mechanism of action of 1,3-Dioxolane-2-acetic acid, 2-methyl-alpha-pentyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Ethyl acetoacetate ethylene ketal
- Ethyl 2-methyl-1,3-dioxolane-2-acetate
- Ethyl acetoacetate 3-ethylene acetal
Comparison: 1,3-Dioxolane-2-acetic acid, 2-methyl-alpha-pentyl-, ethyl ester is unique due to its specific structure and properties. Compared to similar compounds, it has a distinct fruity odor and specific reactivity patterns . Its stability and reactivity make it suitable for various applications in organic synthesis, biological research, and industrial production .
Properties
CAS No. |
72727-57-2 |
|---|---|
Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
ethyl 2-(2-methyl-1,3-dioxolan-2-yl)heptanoate |
InChI |
InChI=1S/C13H24O4/c1-4-6-7-8-11(12(14)15-5-2)13(3)16-9-10-17-13/h11H,4-10H2,1-3H3 |
InChI Key |
AHEPPWIHINNDTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)OCC)C1(OCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


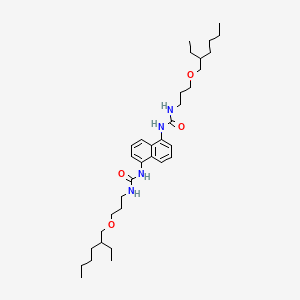
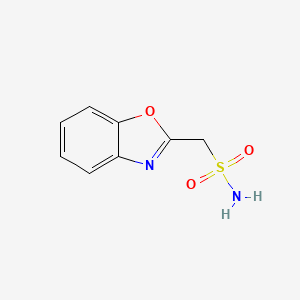
![Lithium chloro[dimethyl(phenyl)silyl]methanide](/img/structure/B14455852.png)
![3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-, sodium salt](/img/structure/B14455856.png)
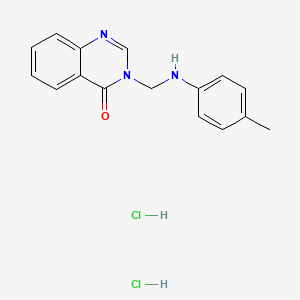
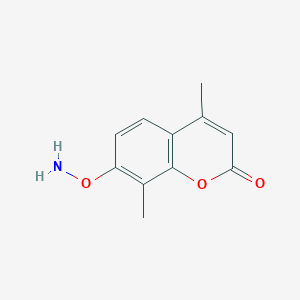
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)propan-1-one](/img/structure/B14455875.png)
![2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]-](/img/structure/B14455883.png)
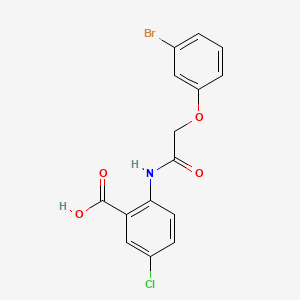
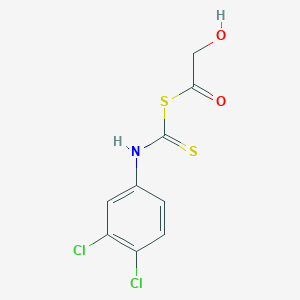
![4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile](/img/structure/B14455903.png)
